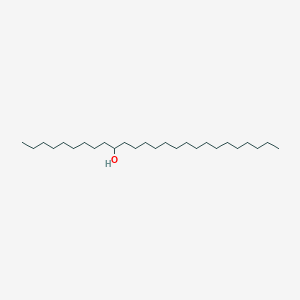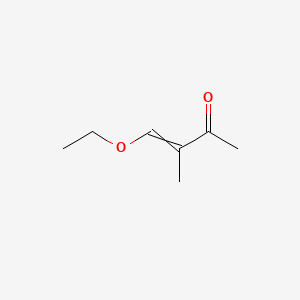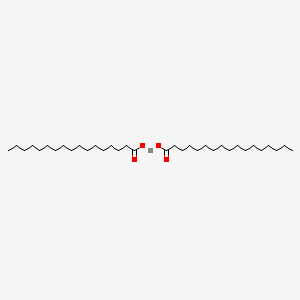
4-chloro-3-chlorosulfonyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-3-chlorosulfonyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid is a complex organic compound characterized by the presence of chlorine and sulfonyl groups attached to a cyclohexa-1,3,5-triene ring. This compound is notable for its isotopic labeling with carbon-13, which makes it valuable in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-chlorosulfonyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid typically involves multiple steps, starting from a suitably substituted benzene derivative. The chlorination and sulfonylation reactions are carried out under controlled conditions to ensure the selective introduction of chlorine and sulfonyl groups at the desired positions on the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and sulfonylation processes, utilizing advanced reactors and purification systems to achieve high yields and purity. The use of isotopically labeled carbon-13 requires specialized facilities to incorporate the isotope efficiently.
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-chlorosulfonyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter the sulfonyl group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfonamides. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
4-chloro-3-chlorosulfonyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid is used in various scientific research fields, including:
Chemistry: As a labeled compound, it is used in studies involving reaction mechanisms and kinetics.
Biology: The compound’s isotopic labeling makes it useful in tracing metabolic pathways and studying enzyme interactions.
Medicine: It can be used in the development of diagnostic agents and therapeutic compounds.
Industry: The compound is employed in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-3-chlorosulfonyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and sulfonyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The isotopic labeling with carbon-13 allows for detailed studies of these interactions using techniques like nuclear magnetic resonance (NMR) spectroscopy.
Comparison with Similar Compounds
Similar Compounds
4-chloro-3-chlorosulfonylbenzoic acid: Similar in structure but lacks the isotopic labeling.
4-chloro-3-sulfamoylbenzoic acid: Contains a sulfamoyl group instead of a sulfonyl group.
4-chloro-3-nitrobenzoic acid: Features a nitro group instead of a sulfonyl group.
Uniqueness
The uniqueness of 4-chloro-3-chlorosulfonyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid lies in its isotopic labeling with carbon-13, which provides valuable insights into chemical and biological processes that are not possible with non-labeled compounds. This makes it a powerful tool in research and development across various scientific disciplines.
Properties
Molecular Formula |
C7H4Cl2O4S |
|---|---|
Molecular Weight |
261.03 g/mol |
IUPAC Name |
4-chloro-3-chlorosulfonyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid |
InChI |
InChI=1S/C7H4Cl2O4S/c8-5-2-1-4(7(10)11)3-6(5)14(9,12)13/h1-3H,(H,10,11)/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChI Key |
LYBQQYNSZYSUMT-IDEBNGHGSA-N |
Isomeric SMILES |
[13CH]1=[13CH][13C](=[13C]([13CH]=[13C]1C(=O)O)S(=O)(=O)Cl)Cl |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)S(=O)(=O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![(R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi(3,5-dimethylphenyl)phosphine](/img/structure/B13835309.png)


![2,3,6a,10a-tetrahydro-1H-pyrimido[1,2-a]quinoxaline](/img/structure/B13835332.png)

![9-hydroxybenzo[de]isochromen-1(3H)-one](/img/structure/B13835345.png)
